2-Ethenyl-1,3,2-dioxaborolane
Overview
Description
2-Ethenyl-1,3,2-dioxaborolane, also known as vinylboronic acid pinacol ester, is an organoboron compound with the molecular formula C8H15BO2. It is a versatile reagent widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenyl-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of vinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired ester in high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of stabilizers, such as phenothiazine, is common to prevent degradation of the product during storage and handling .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction typically occurs in an aqueous or alcoholic solvent at elevated temperatures.
Heck Reaction: This reaction uses palladium catalysts and bases like triethylamine, often in the presence of a phosphine ligand.
Major Products Formed
The major products formed from these reactions include biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Ethenyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor analogs.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of advanced materials, such as conjugated polymers and dendrimers
Mechanism of Action
The mechanism of action of 2-ethenyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The vinylboronic ester transfers its vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Ethenyl-1,3,2-dioxaborolane is unique among boronic esters due to its stability and reactivity. Similar compounds include:
2-Ethynyl-1,3,2-dioxaborolane: This compound has an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Phenylboronic acid pinacol ester: This compound has a phenyl group, making it suitable for different types of cross-coupling reactions.
These similar compounds highlight the versatility of boronic esters in organic synthesis, each offering unique reactivity profiles and applications.
Properties
IUPAC Name |
2-ethenyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BO2/c1-2-5-6-3-4-7-5/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWJJVVEYQXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647858 | |
Record name | 2-Ethenyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-94-5 | |
Record name | 2-Ethenyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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